molecular formula C10H6Cl2N2O2 B183922 Methyl 2,3-dichloroquinoxaline-6-carboxylate CAS No. 108258-54-4

Methyl 2,3-dichloroquinoxaline-6-carboxylate

Cat. No.: B183922
CAS No.: 108258-54-4
M. Wt: 257.07 g/mol
InChI Key: ZLWYANCDEVPWLW-UHFFFAOYSA-N
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Description

Methyl 2,3-dichloroquinoxaline-6-carboxylate is a chemical compound with the molecular formula C10H6Cl2N2O2 and a molecular weight of 257.08 g/mol . It is an ester derivative of quinoxaline, characterized by the presence of two chlorine atoms at the 2 and 3 positions and a carboxylate group at the 6 position of the quinoxaline ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

“Methyl 2,3-dichloroquinoxaline-6-carboxylate” has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-dichloroquinoxaline-6-carboxylate typically involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds . This reaction requires high temperatures and a strong acid catalyst. Another method involves the reaction of 2,3-dichloroquinoxaline with methanol in the presence of a base to form the ester derivative .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction mixture is typically heated and stirred for several hours, followed by purification steps such as crystallization or chromatography to isolate the desired product .

Mechanism of Action

Comparison with Similar Compounds

Methyl 2,3-dichloroquinoxaline-6-carboxylate can be compared with other quinoxaline derivatives such as:

Properties

IUPAC Name

methyl 2,3-dichloroquinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c1-16-10(15)5-2-3-6-7(4-5)14-9(12)8(11)13-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWYANCDEVPWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549828
Record name Methyl 2,3-dichloroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108258-54-4
Record name Methyl 2,3-dichloro-6-quinoxalinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108258-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dichloroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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